R-(-)-4,5,6,7-Tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)-imidazo(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one
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Overview
Description
R-(-)-4,5,6,7-Tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)-imidazo(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-(-)-4,5,6,7-Tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)-imidazo(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of the imidazo-benzodiazepine core, followed by the introduction of the chloro and methyl groups under specific reaction conditions. Common reagents used in these steps include chlorinating agents, methylating agents, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and butenyl groups.
Reduction: Reduction reactions could be used to modify the imidazo-benzodiazepine core.
Substitution: Halogen substitution reactions may occur at the chloro group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its psychoactive properties.
Industry: May be used in the development of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action of this compound would likely involve interaction with specific receptors or enzymes in the body. Benzodiazepines typically act on the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and producing sedative and anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its use in treating anxiety disorders.
Clonazepam: Used for its anticonvulsant properties.
Uniqueness
R-(-)-4,5,6,7-Tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)-imidazo(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one may have unique properties due to its specific chemical structure, such as different binding affinities or metabolic pathways compared to other benzodiazepines.
Properties
CAS No. |
136722-73-1 |
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Molecular Formula |
C16H20ClN3O |
Molecular Weight |
305.80 g/mol |
IUPAC Name |
(11R)-6-chloro-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C16H20ClN3O/c1-10(2)4-5-19-9-12-6-13(17)7-14-15(12)20(8-11(19)3)16(21)18-14/h4,6-7,11H,5,8-9H2,1-3H3,(H,18,21)/t11-/m1/s1 |
InChI Key |
FRCNLKVXRALXMC-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@H]1CN2C3=C(CN1CC=C(C)C)C=C(C=C3NC2=O)Cl |
Canonical SMILES |
CC1CN2C3=C(CN1CC=C(C)C)C=C(C=C3NC2=O)Cl |
Origin of Product |
United States |
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